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molecular formula C7H5ClO2 B058158 4-Chloro-2-hydroxybenzaldehyde CAS No. 2420-26-0

4-Chloro-2-hydroxybenzaldehyde

Cat. No. B058158
M. Wt: 156.56 g/mol
InChI Key: QNZWAJZEJAOVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05474998

Procedure details

Modification of a procedure described by G. Casiraghi et al., (J. Chem. Soc., Perkin Transac. I., 1978, 318), was utilized in the preparation of substituted salicylaldehydes. To a mixture of 26 g of 3-chlorophenol dissolved in 200 mL, of toluene at 10° C. was added dropwise 100 mL, of a 2M solution of ethylmagnesium chloride in diethyl ether. The ether was distilled off and the reaction mixture was cooled to room temperature and 26.0 g of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) was added followed by 15.0 g of paraformaldehyde. The reaction mixture was heated at 70° C. for 18 h, cooled to 10° C. and a solution of 20 mL of concentrated HCl in 100 g of ice was added followed by 200 mL of hexane. The organic phase was separated and washed twice with 100 mL of water, once with 100 mL of brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum to afford a viscous oil. This was taken up in 150 mL of ethanol and a solution of 15.0 g of copper (II) acetate dissolved in 150 mL of H2O was added dropwise. The resulting precipitate was filtered, washed with water and then with ether and added to a solution of 200 mL of ether and 20 mL of concentrated H2SO4 in 100 g of ice. The mixture was stirred until ail solids were dissolved, 100 mL of hexane was added, and the organics were washed with 100 mL of H2O, then 100 mL of brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum to afford 15.0 g of a yellow solid, mp 47°-48° C. 1H NMR (CDCl3) δ6.98 (d, 1H), 7.01 (s, 1H), 7.50 (d, 1H), 9.85 (s, 1H), 11.18 (s, 1H). IR (Nujol) 3300-2800, 1670 cm-1.
[Compound]
Name
substituted salicylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven
Name
Quantity
150 mL
Type
solvent
Reaction Step Eight
Quantity
15 g
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C([Mg]Cl)C.[CH2:13]([O:15]CC)C>C1(C)C=CC=CC=1.C(O)C.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:13]=[O:15])=[C:4]([OH:8])[CH:3]=1 |f:6.7.8|

Inputs

Step One
Name
substituted salicylaldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)[Mg]Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Eight
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
15 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred until ail solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise 100 mL
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
ADDITION
Type
ADDITION
Details
26.0 g of 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) was added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 70° C. for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C.
ADDITION
Type
ADDITION
Details
a solution of 20 mL of concentrated HCl in 100 g of ice was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed twice with 100 mL of water, once with 100 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a viscous oil
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
with ether and added to a solution of 200 mL of ether and 20 mL of concentrated H2SO4 in 100 g of ice
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved
ADDITION
Type
ADDITION
Details
100 mL of hexane was added
WASH
Type
WASH
Details
the organics were washed with 100 mL of H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
100 mL of brine, dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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